2-(Cyclopropanecarbonyl)benzaldehyde
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Overview
Description
2-(Cyclopropanecarbonyl)benzaldehyde is a compound that features a benzaldehyde moiety connected to a cyclopropane ring through a carbonyl group. This structure is of interest due to its potential as a building block in organic synthesis, particularly in the formation of complex cyclic structures and as an intermediate in the synthesis of biologically active molecules.
Synthesis Analysis
The synthesis of compounds related to 2-(Cyclopropanecarbonyl)benzaldehyde can be achieved through various methods. For instance, the AlCl3-catalyzed [3 + 2] cycloaddition reaction of diethyl trans-2,3-disubstituted cyclopropane-1,1-dicarboxylates with aromatic aldehydes provides a series of diethyl 2,5-diaryl-4-benzoyltetrahydrofuran-3,3-dicarboxylates with excellent diastereoselectivities . Additionally, 1,1-cyclopropane aminoketones, which are structurally related to 2-(Cyclopropanecarbonyl)benzaldehyde, can be synthesized in high yields by the tandem reaction of α-amino aryl ketones with vinyl sulfonium salts . These methods demonstrate the versatility of cyclopropane-containing compounds in organic synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(Cyclopropanecarbonyl)benzaldehyde has been elucidated using X-ray crystallography. For example, the relative configurations of diethyl 2,5-diaryl-4-benzoyltetrahydrofuran-3,3-dicarboxylates were confirmed through this technique, providing insight into the stereochemical outcomes of the synthesis . The structural determination of these compounds is crucial for understanding the mechanisms of their formation and for the design of further synthetic applications.
Chemical Reactions Analysis
The reactivity of the cyclopropane moiety in 2-(Cyclopropanecarbonyl)benzaldehyde analogs is a key aspect of their chemical behavior. The cyclopropane ring can participate in various reactions, such as the gold-catalyzed annulations of 2-alkynyl benzaldehydes with vinyl ethers, leading to the formation of dihydronaphthalene, isochromene, and bicyclo[2.2.2]octane derivatives . Furthermore, the reaction of β-cyclocitral with benzaldehyde under different catalytic conditions yields different products, showcasing the influence of catalysts on the outcome of such reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Cyclopropanecarbonyl)benzaldehyde and related compounds are influenced by their molecular structure. For instance, the presence of the cyclopropane ring and the aromatic aldehyde group can affect the compound's polarity, solubility, and reactivity. Theoretical studies, such as density functional theory (DFT), can provide insights into the properties of these molecules, as seen in the study of the Sn(II)-catalyzed synthesis of tetrahydrofuran from donor-acceptor cyclopropane and benzaldehyde . Understanding these properties is essential for the practical application of these compounds in synthesis and industry.
Scientific Research Applications
Synthesis and Reactivity
2-(Cyclopropanecarbonyl)benzaldehyde is utilized in various synthetic organic chemistry applications. A study demonstrates its involvement in Lewis acid-mediated reactions, leading to the formation of 1,3-disubstituted spiro[cyclopropane-1,2'-indanes], highlighting the unique contribution of the cyclopropane ring in these reactions (Alajarín et al., 2020). Another study focused on the efficient synthesis of 2H & 13C labeled benzaldehydes, crucial for the synthesis of natural products and pharmaceutical drugs, showcasing the versatility of benzaldehydes in synthetic methodologies (Boga et al., 2014).
Catalysis and Organic Transformations
The compound has been studied in the context of catalysis. For instance, its use in the oxidation of benzyl alcohol to benzaldehyde highlights its potential in industrial applications, particularly in the cosmetics, perfumery, and pharmaceutical industries (Sharma et al., 2012). The silver-catalyzed radical cascade cyclization of various 2-functionalized benzaldehydes, including 2-(cyclopropanecarbonyl)benzaldehyde, leads to the formation of structurally diverse polyheterocycles, further illustrating the compound's utility in organic synthesis (Hu et al., 2018).
Novel Reactions and Mechanistic Insights
Research has also focused on novel reactions and mechanisms involving 2-(cyclopropanecarbonyl)benzaldehyde. For instance, a study reported the reaction of an activated vinyl cyclopropane with substituted benzaldehydes, leading to α-methylene γ-butyrolactones in aqueous media (Du & Wang, 2008). Another study detailed the DFT study on the SnII-catalyzed diastereoselective synthesis of tetrahydrofuran from D-A cyclopropane and benzaldehyde, providing valuable insights into the reaction mechanism (Zhang et al., 2007).
Biotechnological and Environmental Applications
In the realm of biotechnology, 2-(cyclopropanecarbonyl)benzaldehyde has been involved in studies focusing on the biosynthesis of benzaldehyde. For example, research on the bioproduction of benzaldehyde by Pichia pastoris in a two-phase partitioning bioreactor shows the potential of using microorganisms for the sustainable production of valuable chemicals (Craig & Daugulis, 2013).
Mechanism of Action
Target of Action
Benzaldehydes, a class of compounds to which 2-(cyclopropanecarbonyl)benzaldehyde belongs, have been found to disrupt cellular antioxidation systems . This suggests that the compound may interact with components of these systems, such as superoxide dismutases and glutathione reductase .
Mode of Action
Benzaldehydes, including this compound, are known to disrupt cellular antioxidation systems . They achieve this by destabilizing cellular redox homeostasis, leading to the inhibition of microbial growth .
Biochemical Pathways
Given its potential role in disrupting cellular antioxidation systems, it can be inferred that it may impact pathways involving oxidative stress response .
Result of Action
Based on the known effects of benzaldehydes, it can be inferred that this compound may lead to the disruption of cellular redox homeostasis, resulting in the inhibition of microbial growth .
Safety and Hazards
properties
IUPAC Name |
2-(cyclopropanecarbonyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-7-9-3-1-2-4-10(9)11(13)8-5-6-8/h1-4,7-8H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUVSXYJPBWKNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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